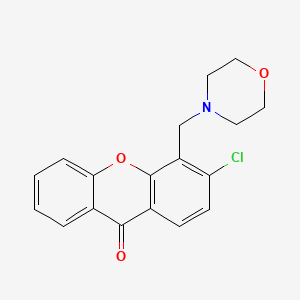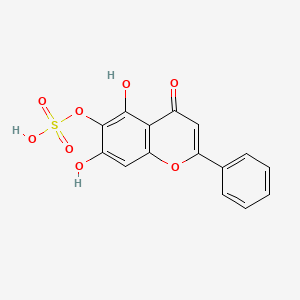
1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione is a heterocyclic compound that belongs to the class of tetrazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with nitriles or isothiocyanates. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating or the presence of catalysts.
Industrial Production Methods
Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis. They may involve continuous flow reactors, optimized reaction conditions, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding tetrazine oxide.
Reduction: Reduction to the corresponding hydrazine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while substitution reactions may introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione involves its interaction with molecular targets and pathways. For example, it may act as an inhibitor of specific enzymes or interact with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetrazine: A simpler tetrazine compound with similar chemical properties.
1,4-Diphenyl-1,4-dihydro-1,2,4,5-tetrazine: A related compound with two phenyl groups.
1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-one: A similar compound with a carbonyl group instead of a thione.
Uniqueness
1,4,6-Triphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
50781-67-4 |
|---|---|
Fórmula molecular |
C20H16N4S |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2,3,5-triphenyl-1H-1,2,4,5-tetrazine-6-thione |
InChI |
InChI=1S/C20H16N4S/c25-20-22-23(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-24(20)18-14-8-3-9-15-18/h1-15H,(H,22,25) |
Clave InChI |
AWVBMLNHWLYLQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=S)NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile](/img/structure/B14662280.png)

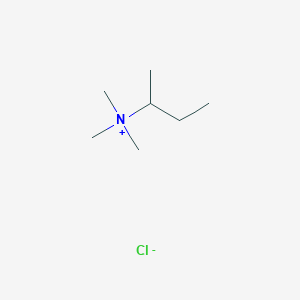
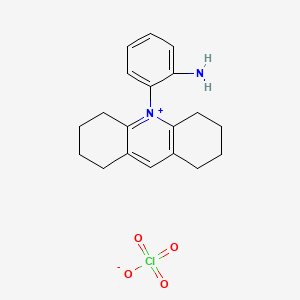
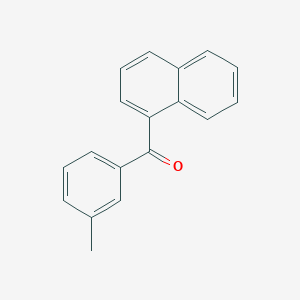
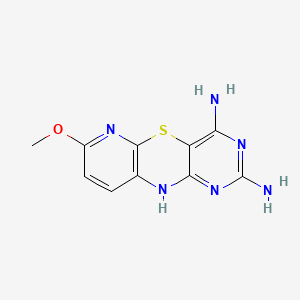
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)


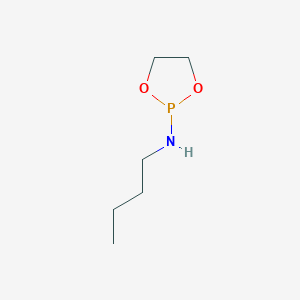
![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)

